Methyl 3,5-dinitrobenzoate

Catalog No.
S794943
CAS No.
2702-58-1
M.F
C8H6N2O6
M. Wt
226.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3,5-dinitrobenzoate

CAS Number

2702-58-1

Product Name

Methyl 3,5-dinitrobenzoate

IUPAC Name

methyl 3,5-dinitrobenzoate

Molecular Formula

C8H6N2O6

Molecular Weight

226.14 g/mol

InChI

InChI=1S/C8H6N2O6/c1-16-8(11)5-2-6(9(12)13)4-7(3-5)10(14)15/h2-4H,1H3

InChI Key

POGCCFLNFPIIGW-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

The exact mass of the compound Methyl 3,5-dinitrobenzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7317. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 3,5-dinitrobenzoate is a stable, crystalline organic compound widely used as a chemical intermediate in organic synthesis and as a derivatizing agent. Its structure, featuring an electron-deficient aromatic ring due to two nitro groups, makes it a key precursor for synthesizing more complex molecules like dyes and pharmaceuticals, and a component in materials science for forming charge-transfer complexes. Typically appearing as a yellow solid, it is characterized by good solubility in common organic solvents like chloroform, methanol, and acetone, but low solubility in water, which are critical properties for its processability in laboratory and industrial settings.

Direct substitution of Methyl 3,5-dinitrobenzoate with its parent compound, 3,5-dinitrobenzoic acid, is often unviable and can lead to process failure. The primary differentiators are the ester's lack of an acidic proton and its significantly different solubility profile in organic solvents. These factors are critical in syntheses where an acidic proton would interfere with bases or organometallic reagents, or where the higher solubility of the ester in less polar solvents is necessary for achieving homogeneous reaction conditions. Furthermore, the esterification of the carboxyl group alters the molecule's electronic properties, which can influence electrochemical reduction potentials and the stability of charge-transfer complexes, making the two compounds non-interchangeable in materials science and electrochemistry applications.

Superior Precursor for Amine Synthesis via Catalytic Hydrogenation

Methyl 3,5-dinitrobenzoate serves as a direct and efficient precursor for Methyl 3,5-diaminobenzoate through catalytic hydrogenation. In a documented process, the ester is hydrogenated at 50°C in the presence of a Palladium (Pd) catalyst after being formed in situ from 3,5-dinitrobenzoic acid and methanol. This route, which proceeds directly from the ester, avoids isolating and handling the potentially less soluble or more reactive diamino acid, streamlining the synthesis of downstream products like iodinated contrast agents.

Evidence DimensionSuitability as a synthetic intermediate
Target Compound DataDirectly hydrogenated to Methyl 3,5-diaminobenzoate after in situ formation.
Comparator Or Baseline3,5-Dinitrobenzoic acid (initial starting material).
Quantified DifferenceThe process esterifies the acid first, then reduces the nitro groups, indicating the ester is the preferred intermediate for the reduction step.
ConditionsMethanol solvent, HClO4 or H2SO4 catalyst for esterification, followed by hydrogenation with Pd catalyst at 50°C.

This demonstrates the compound's role as a critical, process-compatible intermediate, justifying its procurement over the parent acid for specific multi-step synthetic pathways.

Defined Thermal Properties for Process Control and Formulation

Methyl 3,5-dinitrobenzoate has a sharp and significantly lower melting point compared to its parent acid, 3,5-dinitrobenzoic acid. The reported melting point for the methyl ester is 107-109°C. In contrast, the parent acid, 3,5-dinitrobenzoic acid, has a much higher melting point of 205-207°C. This substantial difference in thermal behavior is a key differentiator for procurement.

Evidence DimensionMelting Point (°C)
Target Compound Data107-109 °C
Comparator Or Baseline3,5-Dinitrobenzoic acid: 205-207 °C
Quantified Difference~98 °C lower melting point than the parent acid.
ConditionsStandard atmospheric pressure.

The lower melting point allows for less energy-intensive processing, enables melt-based formulations at lower temperatures, and is a critical parameter for co-crystallization and materials science applications where thermal profiles must be precisely controlled.

Distinct Electrochemical Behavior with Stable Biradical Dianion Formation

In electrochemical studies, Methyl 3,5-dinitrobenzoate exhibits two successive and reversible one-electron reduction processes. This behavior is distinct from many other nitroaromatics and is characterized by the formation of a rare and stable biradical dianion structure upon the second reduction. This contrasts with the electrochemical behavior of the parent acid, where the presence of the acidic proton would lead to different, more complex reduction pathways (proton-coupled electron transfer).

Evidence DimensionElectrochemical Reduction Mechanism
Target Compound DataTwo successive, reversible one-electron transfers, forming a stable biradical dianion.
Comparator Or Baseline1,3-Dinitrobenzene (forms a radical anion) and 3,5-Dinitrobenzoic Acid (proton would alter mechanism).
Quantified DifferenceUnique formation of a stable biradical dianion, unlike simpler dinitroaromatics or the corresponding acid.
ConditionsElectrochemical study, typically in an aprotic organic solvent like MeCN.

This specific and predictable electrochemical behavior makes it a valuable compound for fundamental studies in electron transfer and for developing materials with well-defined redox states, a property not shared by its parent acid.

Preferred Intermediate for Multi-Step Syntheses in Aprotic Conditions

For synthetic routes requiring the conversion of 3,5-dinitrobenzoic acid's core structure into amides or other derivatives under basic or anhydrous conditions, using the methyl ester is the standard approach. Its lack of an acidic proton and enhanced solubility in organic solvents prevents side reactions and improves process yields, as seen in pathways towards complex molecules like substituted diamines.

Derivatizing Agent for Alcohols and Amines for Analytical Characterization

While 3,5-dinitrobenzoyl chloride is more common, the methyl ester can be used in transesterification or aminolysis reactions to form crystalline derivatives of unknown alcohols or amines. The significantly lower melting point of the methyl ester precursor compared to the free acid offers advantages in reaction setup and purification steps.

Component in Low-Temperature Melt Processing and Co-Crystal Engineering

The compound's melting point of ~108°C, nearly 100°C lower than its parent acid, makes it highly suitable for applications involving melt processing or the formation of eutectic mixtures and co-crystals. This is particularly relevant in materials science for creating charge-transfer complexes where controlled thermal processing is essential.

XLogP3

1.8

Hydrogen Bond Acceptor Count

6

Exact Mass

226.02258592 g/mol

Monoisotopic Mass

226.02258592 g/mol

Heavy Atom Count

16

UNII

UB421R8G90

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2702-58-1

Wikipedia

Benzoic acid, 3,5-dinitro-, methyl ester
Methyl 3,5-dinitrobenzoate

Dates

Last modified: 08-15-2023

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